2-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)acetic acid
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Overview
Description
2-[3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under a variety of conditions, making it a popular choice for protecting amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]acetic acid typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be added under aqueous conditions or in organic solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors has been explored to improve efficiency and sustainability . These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, making the process more suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-[3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide chains by protecting amine groups during synthesis.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]acetic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. This intermediate is stable under a variety of conditions, allowing for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid: Similar structure but with a pyridine ring instead of a phenyl ring.
tert-Butyl carbamate: A simpler compound with a single Boc-protected amine.
Uniqueness
2-[3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]acetic acid is unique due to its specific structure, which includes both a Boc-protected amine and an ethoxyphenyl group. This combination allows for versatile applications in organic synthesis and research, making it a valuable compound in various fields.
Properties
Molecular Formula |
C15H21NO5 |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]acetic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-7-8-20-12-6-4-5-11(9-12)10-13(17)18/h4-6,9H,7-8,10H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
VXGSHIWKYJRAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)CC(=O)O |
Origin of Product |
United States |
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